molecular formula C15H17BrN2 B248846 N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No. B248846
M. Wt: 305.21 g/mol
InChI Key: MQHGIIIDPSFOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as 3-Br-MDPPEA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is believed to involve the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn produces a range of biochemical and physiological effects. The compound has also been shown to have some affinity for the dopamine transporter, although this is thought to be less significant than its affinity for the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine produces a range of biochemical and physiological effects. These include an increase in extracellular serotonin levels, an increase in dopamine release, and an increase in the firing rate of serotonergic neurons. The compound has also been shown to produce some effects on the noradrenergic and cholinergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using the compound is its psychoactive effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of conditions such as depression and anxiety. Another area of interest is the role of the compound in the regulation of serotonin and dopamine signaling pathways. Further studies are also needed to better understand the biochemical and physiological effects of the compound and its potential as a research tool in the field of neuroscience.

Synthesis Methods

The synthesis of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 3-bromobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions in a suitable solvent such as dichloromethane or toluene. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

Research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has primarily focused on its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects. Studies have suggested that N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may have potential as a treatment for conditions such as depression and anxiety.

properties

Product Name

N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Molecular Formula

C15H17BrN2

Molecular Weight

305.21 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C15H17BrN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3

InChI Key

MQHGIIIDPSFOPG-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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